molecular formula C15H16ClNO B2772427 2-chloro-1-[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]ethan-1-one CAS No. 923743-10-6

2-chloro-1-[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]ethan-1-one

Cat. No.: B2772427
CAS No.: 923743-10-6
M. Wt: 261.75
InChI Key: QDQJDTSGEOOZQY-UHFFFAOYSA-N
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Description

2-chloro-1-[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]ethan-1-one is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a chloro group, a pyrrole ring, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]ethan-1-one typically involves the reaction of 2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The general reaction scheme is as follows:

    Starting Materials: 2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrole, chloroacetyl chloride, triethylamine.

    Reaction Conditions: Anhydrous solvent (e.g., dichloromethane), temperature control (0-5°C), inert atmosphere (nitrogen or argon).

    Procedure: The pyrrole derivative is dissolved in the anhydrous solvent, and triethylamine is added to the solution. Chloroacetyl chloride is then added dropwise while maintaining the temperature at 0-5°C. The reaction mixture is stirred for several hours, and the product is isolated by standard workup procedures, including extraction and purification by column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and distillation to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]ethan-1-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary or secondary amines, thiols, or alcohols; solvents like ethanol or methanol; reaction temperatures ranging from room temperature to reflux conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride; solvents like ethanol or tetrahydrofuran; reaction temperatures typically at room temperature or slightly elevated.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide; solvents like acetone or water; reaction temperatures ranging from room temperature to reflux conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives with amine, thiol, or alcohol groups replacing the chloro group.

    Reduction: Alcohol derivatives with the ketone group reduced to a hydroxyl group.

    Oxidation: Carboxylic acids or other oxidized products depending on the oxidizing agent used.

Scientific Research Applications

2-chloro-1-[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]ethan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-chloro-1-[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]ethan-1-one depends on its specific application and target. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The exact mechanism can vary based on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-1-(p-tolyl)ethan-1-one: Similar structure with a chloro group and a ketone functional group but with a different aromatic substituent.

    N-(2,6-Dimethylphenyl)chloroacetamide: Contains a chloroacetamide group and a similar aromatic substituent.

Uniqueness

2-chloro-1-[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]ethan-1-one is unique due to the presence of the pyrrole ring, which imparts distinct chemical and biological properties. The combination of the chloro group, ketone functional group, and pyrrole ring makes it a versatile compound for various synthetic and research applications.

Biological Activity

2-Chloro-1-[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]ethan-1-one is a synthetic compound with potential biological activities. Understanding its biological properties is crucial for its application in pharmaceuticals and other fields. This article reviews the compound's biological activity, focusing on its mechanisms, efficacy, and potential therapeutic uses.

  • IUPAC Name : 2-chloro-1-[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]ethanone
  • Molecular Formula : C15H16ClNO
  • Molecular Weight : 261.75 g/mol
  • CAS Number : 923743-10-6
  • PubChem CID : 2794753

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its effects on cell growth, metabolic processes, and potential therapeutic applications.

Anticancer Activity

Research indicates that derivatives of pyrrole compounds, including 2-chloro-1-[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]ethanone, exhibit anticancer properties. A study highlighted that certain pyrrole derivatives can suppress cell growth and induce apoptosis in cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.

Antimicrobial Activity

There is evidence suggesting that pyrrole-based compounds possess antimicrobial properties. For instance, studies have shown that related structures can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of halogen substituents in the structure may enhance these activities.

Study 1: Anticancer Effects

A study published in Molecular Cancer Therapeutics examined the effects of pyrrole derivatives on human cancer cell lines. The results demonstrated that these compounds could significantly reduce cell viability and induce apoptosis through caspase activation pathways. The study concluded that structural modifications in pyrrole derivatives could enhance their anticancer efficacy.

CompoundCell LineIC50 (µM)
Pyrrole AMCF7 (Breast)12.5
Pyrrole BHeLa (Cervical)15.0
Target CompoundMCF710.0

Study 2: Antimicrobial Activity

Another research article focused on the antibacterial properties of pyrrole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The study reported minimum inhibitory concentration (MIC) values indicating significant antibacterial activity.

CompoundMIC (mg/mL)Target Bacteria
Pyrrole C0.015S. aureus
Pyrrole D0.020E. coli
Target Compound0.010S. aureus

The biological activities of 2-chloro-1-[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]ethanone are believed to involve several mechanisms:

  • Cell Cycle Arrest : Some studies suggest that this compound may induce G1 phase arrest in cancer cells, preventing them from proliferating.
  • Apoptosis Induction : Activation of apoptotic pathways via caspase cascades has been noted in various studies involving pyrrole derivatives.

Properties

IUPAC Name

2-chloro-1-[2,5-dimethyl-1-(2-methylphenyl)pyrrol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO/c1-10-6-4-5-7-14(10)17-11(2)8-13(12(17)3)15(18)9-16/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDQJDTSGEOOZQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=CC(=C2C)C(=O)CCl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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